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Compound Name: d[Cha4]-AVP

Cat. No.: B15571420 Get Quote

Technical Support Center: d[Cha4]-AVP
Experiments
Welcome to the technical support center for d[Cha4]-AVP ([deamino-4-

cyclohexylalanine]Arginine Vasopressin). This resource is designed for researchers, scientists,

and drug development professionals to provide guidance on experimental design and to

troubleshoot variability when working with this potent and selective vasopressin V1b receptor

agonist.

Frequently Asked Questions (FAQs)
Q1: What is d[Cha4]-AVP and what is its primary mechanism of action?

A1: d[Cha4]-AVP is a synthetic peptide analog of Arginine Vasopressin (AVP). It is a potent

and highly selective agonist for the vasopressin V1b receptor (V1bR).[1][2][3] Its primary

mechanism of action upon binding to the V1bR is the activation of the Gq/11 G-protein

pathway, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the

hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering

the release of stored intracellular calcium ([Ca2+]i), resulting in a transient increase in cytosolic

calcium concentration.[1][2]

Q2: What is the receptor selectivity profile of d[Cha4]-AVP?
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A2: d[Cha4]-AVP exhibits high selectivity for the human V1b receptor over other vasopressin

and oxytocin receptors. This selectivity is a key advantage in isolating V1b receptor-specific

effects in experimental systems.

Q3: How should I reconstitute and store d[Cha4]-AVP?

A3: For reconstitution, d[Cha4]-AVP is soluble in water up to 1 mg/ml. It is crucial to refer to the

manufacturer's instructions for the specific lot you are using. To minimize degradation from

repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-

use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-

term storage (up to 6 months). When preparing stock solutions in water, it is advisable to filter-

sterilize the solution using a 0.22 µm filter before use.

Q4: I am observing high variability in my cell-based assays. What are the common causes?

A4: High variability in peptide-based cellular assays can stem from several factors:

Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone

multiple freeze-thaw cycles. Peptide degradation can lead to reduced activity.

Peptide Concentration: Double-check calculations for reconstitution and dilutions. An

inaccurate concentration will lead to inconsistent results.

Solubility Issues: Poor solubility can result in a lower effective concentration of the peptide.

Ensure the peptide is fully dissolved in the appropriate buffer.

Cell Health: Use cells that are healthy, within a low passage number, and have consistent

receptor expression levels.

Assay Conditions: Inconsistent incubation times, temperatures, or cell densities can all

contribute to variability.

Q5: My in vivo experiment results are inconsistent. What should I check?

A5: In addition to the points mentioned for in vitro assays, in vivo experiments have other

potential sources of variability:
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Animal Handling: Stress from handling can affect the physiological response, particularly

when studying stress-related hormones like ACTH and corticosterone.

Dosing Accuracy: Ensure accurate and consistent administration of d[Cha4]-AVP.

Sample Collection and Processing: The timing of blood collection and the handling of

plasma/serum samples are critical for accurate hormone measurements.

Biological Variation: Account for natural biological variability between animals by using a

sufficient number of animals per group.

Data Presentation
Table 1: Receptor Binding Affinity of d[Cha4]-AVP

Receptor
Subtype

Species Ki (nM) pKi Reference(s)

Vasopressin V1b Human 1.2 9.68

Vasopressin V1a Human 151 6.53

Vasopressin V2 Human 750 5.92

Oxytocin (OTR) Human 240 7.68

Table 2: In Vitro Potency of d[Cha4]-AVP
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Assay Cell Line Parameter Value Reference(s)

Intracellular

Calcium

([Ca2+]i)

Increase

hV1b-CHO pEC50 10.05

Intracellular

Calcium

([Ca2+]i)

Increase

hV1a-CHO pEC50 6.53

Intracellular

Calcium

([Ca2+]i)

Increase

hV2-CHO pEC50 5.92

Experimental Protocols
Intracellular Calcium ([Ca2+]i) Mobilization Assay using
Fura-2 AM
This protocol is designed to measure the increase in intracellular calcium concentration in

response to d[Cha4]-AVP stimulation in cells expressing the V1b receptor (e.g., hV1b-CHO

cells).

Materials:

hV1b receptor-expressing cells (e.g., CHO or HEK293 cells)

d[Cha4]-AVP

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

Dimethyl sulfoxide (DMSO)
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Poly-D-lysine coated 96-well black-walled, clear-bottom plates

Fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and

380 nm, and emission at 510 nm.

Methodology:

Cell Plating:

Seed the hV1b-expressing cells onto the poly-D-lysine coated 96-well plates at a density

that will result in a confluent monolayer on the day of the experiment.

Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

Dye Loading:

Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.

Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

Prepare the loading buffer by diluting the Fura-2 AM stock solution and the Pluronic F-127

stock solution into the Assay Buffer to final concentrations of 2-5 µM and 0.02-0.04%,

respectively.

Remove the culture medium from the cells and wash once with Assay Buffer.

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in

the dark.

Cell Washing:

After incubation, gently remove the loading buffer.

Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

After the final wash, add 100 µL of Assay Buffer to each well and incubate for an additional

20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2

AM.
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Calcium Measurement:

Set the fluorescence plate reader to record the fluorescence intensity at an emission

wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.

Establish a baseline fluorescence reading for 1-2 minutes.

Add varying concentrations of d[Cha4]-AVP (prepared in Assay Buffer) to the wells.

Continue recording the fluorescence for 5-10 minutes to capture the calcium response.

Data Analysis:

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional

to the intracellular calcium concentration.

Calculate the change in the F340/F380 ratio from the baseline to determine the response

to d[Cha4]-AVP.

Plot the change in the fluorescence ratio against the logarithm of the d[Cha4]-AVP
concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Measurement of ACTH and Corticosterone in
Rats
This protocol is for assessing the in vivo activity of d[Cha4]-AVP by measuring its effect on the

release of Adrenocorticotropic Hormone (ACTH) and corticosterone in anesthetized rats.

Materials:

Male Sprague-Dawley rats (200-250 g)

d[Cha4]-AVP

Anesthetic (e.g., a mixture of ketamine and xylazine)

Saline solution (0.9% NaCl)
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EDTA-coated microcentrifuge tubes

Rat ACTH ELISA kit

Rat Corticosterone ELISA kit

Centrifuge

Methodology:

Animal Preparation:

Anesthetize the rats according to your institution's approved animal care and use protocol.

To facilitate blood collection, a catheter can be implanted in the jugular vein or blood can

be collected from the tail vein.

d[Cha4]-AVP Administration:

Prepare a solution of d[Cha4]-AVP in saline at the desired concentration.

Inject the d[Cha4]-AVP solution intravenously (e.g., via the tail vein or jugular catheter) at

a dose of 1-5 µg per 200 g of body weight. A vehicle control group receiving only saline

should be included.

Blood Sampling:

Collect blood samples (approximately 0.3 mL) into EDTA-coated tubes at baseline (before

injection) and at various time points after injection (e.g., 5, 15, and 30 minutes).

Plasma Preparation:

Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

Carefully collect the plasma supernatant and store it at -80°C until analysis.

Hormone Measurement:
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Measure the concentrations of ACTH and corticosterone in the plasma samples using

commercially available rat-specific ELISA kits. Follow the manufacturer's instructions for

the chosen kits.

Data Analysis:

Calculate the mean plasma concentrations of ACTH and corticosterone at each time point

for each treatment group.

Compare the hormone levels in the d[Cha4]-AVP-treated groups to the vehicle control

group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualization
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Caption: d[Cha4]-AVP signaling pathway via the V1b receptor.
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Caption: Experimental workflow for intracellular calcium imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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